4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoic acid moiety attached to a tetrahydroisoquinoline ring, which is further substituted with ethoxy groups at the 6 and 7 positions.
Preparation Methods
The synthesis of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The benzoic acid moiety can be introduced through subsequent reactions involving carboxylation or esterification.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents on the tetrahydroisoquinoline ring or the benzoic acid moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted tetrahydroisoquinoline derivatives and modified benzoic acid compounds.
Scientific Research Applications
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential use in drug development, particularly for treating neurodegenerative diseases, inflammation, and other medical conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but with methoxy groups instead of ethoxy groups. It exhibits different biological activities and chemical reactivity.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid:
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the benzoic acid moiety, resulting in different biological activities and uses in research and industry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the tetrahydroisoquinoline and benzoic acid moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C20H23NO4/c1-3-24-17-11-15-9-10-21-19(16(15)12-18(17)25-4-2)13-5-7-14(8-6-13)20(22)23/h5-8,11-12,19,21H,3-4,9-10H2,1-2H3,(H,22,23) |
InChI Key |
JEFWFORHNKXGAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.